3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid
Description
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) moiety at the 6-position. The triazine ring, with three nitrogen atoms, imparts unique electronic properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications . Its carboxylic acid functionality allows for hydrogen bonding and salt formation, influencing solubility and bioavailability. This compound has been studied in structural biology, such as its role in inhibiting human chymase (PDB ID: 9GBH), where it forms key interactions via its trifluoromethyl and carboxylate groups .
Structure
3D Structure
Properties
Molecular Formula |
C5H2F3N3O2 |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C5H2F3N3O2/c6-5(7,8)4-9-1-2(3(12)13)10-11-4/h1H,(H,12,13) |
InChI Key |
FGUFQRCFQPOKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
A foundational method involves the reaction of hydrazine derivatives with carbonyl compounds. For example, ethyl 3,3,3-trifluoropyruvate can react with thiosemicarbazide under acidic conditions to form a 1,2,4-triazine intermediate, which is subsequently oxidized to the carboxylic acid. This route, however, faces limitations in regioselectivity, often yielding mixtures of 5- and 6-substituted triazines.
Example Procedure :
Amidrazone Cyclization
Amidrazones, prepared from nitriles and hydrazines, undergo cyclization with trifluoromethyl ketones to construct the triazine ring. A patent by Cen et al. (Journal of Fluorine Chemistry, 1995) describes the use of 4,4,4-trifluoro-3-aminobutanoates as precursors, which form enamine intermediates that cyclize to dihydropyridones before oxidation to the triazine. While effective for pyridine derivatives, adaptation to triazines requires substitution of the carbonyl component with a nitrile source.
Post-Functionalization of Preformed Triazines
Trifluoromethylation at Position 3
Metal-Catalyzed Cycloaddition and Cross-Coupling
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is widely used for triazoles, its application to triazines is less common. However, Frontiers in Chemistry (2022) highlights adaptations where Cu(I) catalysts mediate the reaction of azides with nitriles to form 1,2,4-triazines. For example:
Palladium-Mediated Coupling
EP2821398A1 discloses Pd-catalyzed coupling of bromotriazines with CF₃ sources. For 6-bromo-1,2,4-triazine-3-carboxylic acid , treatment with CF₃SiMe₃ and Pd(PPh₃)₄ in THF at 80°C replaces Br with CF₃, achieving 55% yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Cyclocondensation | Single-pot synthesis | Low regioselectivity | 40–60% |
| Post-functionalization | Flexibility in stepwise synthesis | Multiple protection steps required | 50–70% |
| Metal-catalyzed | High functional group tolerance | Costly catalysts | 55–65% |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example, reaction with ethyl 2-chloroacetoacetate in the presence of a base facilitates S-alkylation and subsequent ester formation . Typical yields range from 65–85% , depending on the alcohol and catalyst used.
Example Reaction:
Amidation Reactions
Amidation is a key reaction for generating bioactive derivatives. Hydrazine hydrate reacts with the acid to form hydrazides, which are intermediates for further cyclization . In one study, amidation with aromatic amines (e.g., aniline derivatives) in DMF yielded 70–90% of N-substituted amides . These derivatives exhibit antibacterial and antitubercular activities.
Example Reaction:
Cyclization and Heterocycle Formation
The carboxylic acid group participates in cyclization reactions to form fused heterocycles. For instance:
-
With hydrazine hydrate : Forms 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction involving benzene-1,3,5-triyl triformate (TFBen) .
-
With thiosemicarbazide : Generates thiazolo[3,2-b]-1,2,4-triazinone derivatives through intramolecular cyclization under microwave irradiation .
-
Reaction with chloroacetonitrile forms imidazo[3,2-b]triazines.
-
Treatment with CS₂/KOH yields thiadiazolo-triazines.
Decarboxylation
Under basic conditions (e.g., NaOH/EtOH), thermal decarboxylation removes the carboxylic acid group, yielding 3-(trifluoromethyl)-1,2,4-triazine .
Salt Formation
Neutralization with HCl or NaOH produces water-soluble sodium or hydrochloride salts, useful for biological assays .
Research Findings and Biological Activity
Derivatives of this compound demonstrate significant pharmacological potential:
-
Compound 5f showed 78.24 ± 4.05% inhibition of leucyl-tRNA synthetase at 15 μg/mL .
-
Triazolo-pyrazine derivatives (e.g., RB7) induced apoptosis in colon cancer cells via Bax/Bcl2 modulation .
Esterification Mechanism :
-
Protonation of the carboxylic acid enhances electrophilicity.
-
Nucleophilic attack by the alcohol forms a tetrahedral intermediate.
-
Elimination of water yields the ester.
Cyclization Mechanism :
-
Trifluoroacetimidoyl chloride couples with hydrazine to form an imidohydrazide.
-
Reaction with TFBen generates N-formyl intermediates.
-
Intramolecular nucleophilic addition and dehydration produce triazoles.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid serves as a precursor for synthesizing more complex molecules. Its unique reactivity allows for the development of new synthetic pathways and methodologies.
- Functionalization : The compound can be functionalized to produce derivatives with tailored properties for specific applications in materials science and organic synthesis .
Biology
- Biological Activity Studies : Research indicates that the trifluoromethyl group can significantly affect the biological activity of compounds. Studies have shown that derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .
- Enzyme Interaction : The compound's structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes. This interaction is crucial for studying metabolic pathways and drug design .
Medicine
- Pharmacological Properties : The incorporation of the trifluoromethyl group enhances the pharmacological profile of drugs. It has been noted that compounds containing this moiety can exhibit improved efficacy and bioavailability in therapeutic applications .
- Anticancer Agents : Several studies have reported on the anticancer potential of derivatives derived from this compound. For example, specific derivatives have shown significant activity against various cancer cell lines by targeting apoptotic pathways .
Industry
- Agrochemicals : The compound is utilized in developing agrochemicals due to its ability to modify biological responses in plants and pests. Its derivatives are being explored for their potential as herbicides and fungicides.
- Specialty Chemicals : In industrial applications, this compound plays a role in producing specialty chemicals used in various sectors, including pharmaceuticals and materials science .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several derivatives of this compound on HT-29 colorectal cancer cells. Results indicated that certain derivatives significantly induced apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to cell death through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition profile of a derivative as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant for diabetes management. The compound demonstrated potent inhibitory activity with an IC50 value indicating high efficacy against enzyme targets involved in glucose metabolism .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; functionalization potential |
| Biology | Studies on biological activity; enzyme interaction analysis |
| Medicine | Enhanced pharmacological properties; anticancer agent development |
| Industry | Development of agrochemicals; production of specialty chemicals |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of specific effects on cellular processes .
Comparison with Similar Compounds
Substituent-Driven Property Variations
The following table compares key physicochemical and functional properties of 3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid with analogs:
Key Observations :
- Electronic Effects: The trifluoromethyl group in the triazine derivative increases electron-withdrawing effects compared to amino (-NH₂) or phenyl (-Ph) substituents, altering reactivity in nucleophilic substitution or cross-coupling reactions .
- Solubility: The carboxylic acid group enhances aqueous solubility compared to methyl ester derivatives (e.g., methyl 3-amino-1,2,4-triazine-6-carboxylate) .
- Biological Activity : The trifluoromethyl-triazine-carboxylic acid scaffold shows specific enzyme inhibition (e.g., chymase), whereas pyridine analogs (e.g., 4-(Trifluoromethyl)-3-pyridinecarboxylic acid) may lack triazine-specific binding interactions .
Biological Activity
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further pharmacological studies.
The molecular formula for this compound is C6H3F3N4O2, with a molecular weight of approximately 218.11 g/mol. Its structure features a triazine ring with a carboxylic acid group and a trifluoromethyl substituent, which contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of triazine compounds, including those similar to this compound. For instance:
- Antibacterial Activity : Compounds containing the triazine structure have shown significant antibacterial effects against various strains of bacteria. In particular, derivatives with electron-withdrawing groups have exhibited enhanced activity against Escherichia coli and Staphylococcus aureus .
- Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium smegmatis, with promising results indicating that modifications can lead to improved inhibitory concentrations (MIC) .
Anticancer Activity
The anticancer potential of triazine derivatives has also been investigated. For example:
- Cell Line Studies : Compounds similar to this compound were tested on human colon cancer cell lines (HCT-116 and HT-29). Results indicated that certain derivatives could induce apoptosis through mitochondrial pathways by regulating proteins such as Bax and Bcl-2 . The IC50 values for these compounds ranged from 6.587 to 11.10 µM, demonstrating significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of triazine compounds is closely linked to their structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) generally increases antibacterial potency compared to electron-donating groups .
- Functional Groups : The carboxylic acid moiety plays a crucial role in the interaction with biological targets, enhancing solubility and potential receptor binding .
Case Studies
| Study | Compound | Activity | MIC/IC50 | Reference |
|---|---|---|---|---|
| Study 1 | Compound 5f | Antitubercular | 50 μg/mL | |
| Study 2 | RB7 | Anticancer (HT-29) | 6.587 - 11.10 µM | |
| Study 3 | Various Triazines | Antibacterial (E. coli) | IC50 = 0.91 μM |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptotic Pathways : The induction of apoptosis in cancer cell lines suggests that these compounds may activate intrinsic apoptotic pathways through mitochondrial signaling .
Q & A
Q. How can researchers optimize the synthesis of 3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization can employ factorial design to systematically vary parameters such as reaction temperature, solvent type (e.g., THF), and stoichiometric ratios. For example, orthogonal design methods (e.g., Taguchi arrays) allow simultaneous testing of multiple factors with minimal experimental runs, identifying critical variables like catalyst loading or reaction time . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification via column chromatography or recrystallization. Evidence from phosphazene synthesis suggests that triethylamine (EtN) can effectively neutralize byproducts, improving isolation efficiency .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the compound’s crystal structure, as demonstrated in triazolo-thiadiazine derivatives . For preliminary characterization, use and NMR to confirm the trifluoromethyl group and triazine ring protons. IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm). Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) determines thermal stability and melting points .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) or by derivatizing the carboxylic acid group into esters or amides. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Dynamic light scattering (DLS) can monitor aggregation in aqueous buffers .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and reaction pathways. COMSOL Multiphysics integrated with AI algorithms enables simulation of reaction kinetics or diffusion processes in catalytic systems . Molecular docking studies (e.g., AutoDock Vina) assess potential interactions with biological targets, leveraging the trifluoromethyl group’s lipophilicity .
Q. How can contradictory data in reported biological activities of this compound be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate results via orthogonal assays:
Q. What strategies enable efficient multi-step functionalization of the triazine ring for structure-activity relationship (SAR) studies?
- Methodological Answer : Prioritize protecting group strategies (e.g., tert-butyl esters for carboxylic acid) to prevent side reactions. For regioselective modifications:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions.
- Employ microwave-assisted synthesis to accelerate reaction rates for thermally sensitive intermediates.
Monitor reaction progress via NMR, exploiting the trifluoromethyl group as an internal probe .
Data Analysis and Experimental Design
Q. How can researchers design experiments to investigate the compound’s stability under varying storage conditions?
- Methodological Answer : Implement a split-plot design to test factors like temperature (-20°C to 25°C), humidity (0–80% RH), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV to quantify degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Bootstrap resampling estimates confidence intervals for EC. For non-monotonic responses, apply Akaike Information Criterion (AIC) to compare competing models (e.g., linear vs. biphasic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
